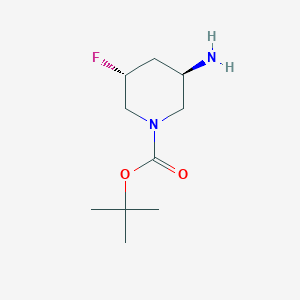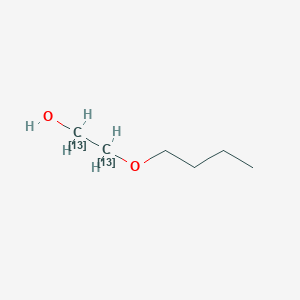
2-Butoxy(ethanol-13C2)
Overview
Description
2-Butoxy(ethanol-13C2) is an isotopically labeled compound, where two carbon atoms in the molecule are replaced with the carbon-13 isotope. This compound is a derivative of 2-butoxyethanol, an organic compound with the chemical formula C6H14O2. It is a colorless liquid with a sweet, ether-like odor and is commonly used as a solvent in various industrial and domestic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy(ethanol-13C2) can be synthesized through the reaction of butanol with ethylene oxide, where the ethylene oxide is labeled with carbon-13. The reaction typically occurs under controlled conditions, including temperature and pressure, to ensure the incorporation of the carbon-13 isotope into the final product.
Industrial Production Methods
In industrial settings, the production of 2-butoxyethanol involves the reaction of ethylene oxide with butanol in the presence of a catalyst. The process is carried out in large reactors, and the product is purified through distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy(ethanol-13C2) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butoxyacetic acid.
Reduction: It can be reduced to form butoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are commonly used.
Major Products Formed
Oxidation: Butoxyacetic acid.
Reduction: Butoxyethanol.
Substitution: Various butoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxy(ethanol-13C2) is used in scientific research for various applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: As a solvent in paints, coatings, and cleaning products
Mechanism of Action
The mechanism of action of 2-butoxy(ethanol-13C2) involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biological systems, it can be metabolized by enzymes, leading to the formation of metabolites that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethanol
- 2-Ethoxyethanol
- Ethylene glycol
Comparison
2-Butoxy(ethanol-13C2) is unique due to its isotopic labeling, which makes it valuable in research applications where tracking the carbon atoms is essential. Compared to similar compounds like 2-methoxyethanol and 2-ethoxyethanol, it has a longer carbon chain, which affects its physical and chemical properties, such as boiling point and solubility .
Properties
IUPAC Name |
2-butoxy(1,2-13C2)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4+1,6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-UHJUODCXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[13CH2][13CH2]O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


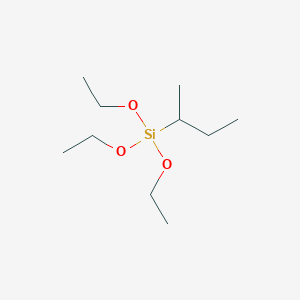
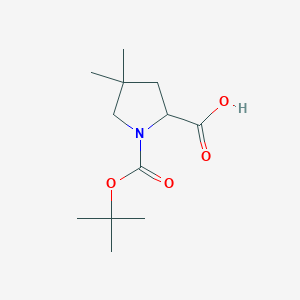
![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]](/img/structure/B3367098.png)
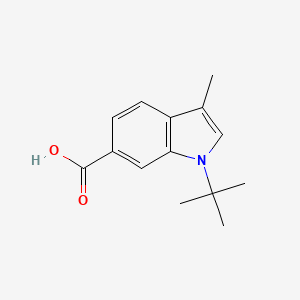
![tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3367116.png)
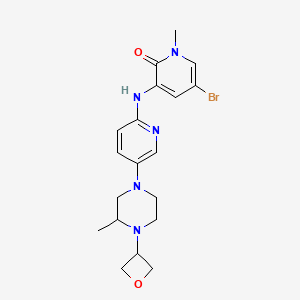
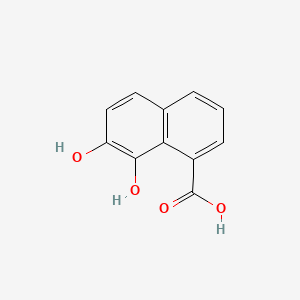
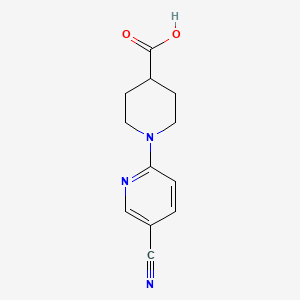
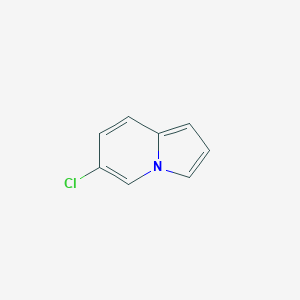
![(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine](/img/structure/B3367140.png)
![2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine](/img/structure/B3367146.png)
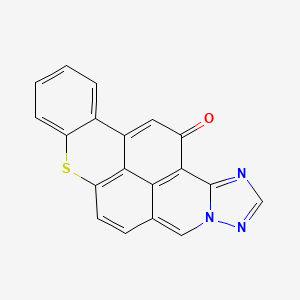
![5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one](/img/structure/B3367149.png)
